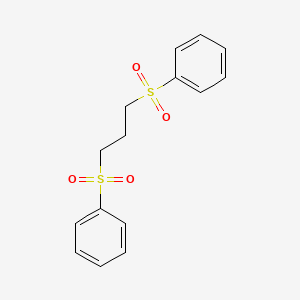

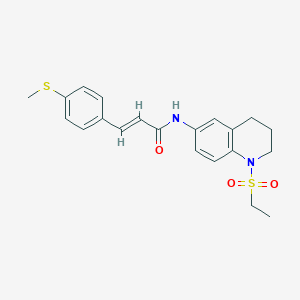

3-(Benzenesulfonyl)propylsulfonylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives has been studied extensively . For instance, benzenesulfonamide derivatives have been synthesized via intramolecular cyclization rearrangement reactions . Another study reported the synthesis of proline-derived benzenesulfonamides through base-mediated coupling reactions of benzenesulfonyl azides with proline .

Chemical Reactions Analysis

Benzenesulfonyl derivatives have been involved in various chemical reactions. For example, the palladium-catalysed coupling of benzenesulfonyl chlorides with thiophene derivatives allows regioselective access to β-arylated thiophenes . Benzenesulfonyl chloride also reacts with compounds containing reactive N-H and O-H bonds .

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Generation of Benzosultams via Radical Processes : A study demonstrated the efficient synthesis of 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a radical process involving sulfur dioxide insertion, highlighting the versatility of sulfonyl compounds in facilitating complex organic transformations (Kaida Zhou, Hongguang Xia, & Jie Wu, 2017).

- Electrochemical Behavior of Aromatic Polysulfones : Research into the cathodic reduction of o-bis(alkylsulfonyl)benzenes in the presence of aliphatic halides revealed unique pathways to alkylated aromatic monosulfones, underscoring the electrochemical applications of sulfonyl derivatives (P. Cauliez et al., 1998).

Material Science

- Organosulfonic Acid Functionalized Organosilica Hollow Nanospheres : This research presented a novel approach for the synthesis of sulfonic acid-functionalized nanospheres for biomass conversion, indicating the role of sulfonyl groups in developing new materials for green chemistry applications (Bo Lu et al., 2015).

Kinetic and Molecular Studies

- Kinetic Investigation of Sterically Hindered Isomers : The synthesis and structural characterization of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers were explored, including their kinetic behaviors in aqueous solutions, highlighting the importance of sulfonyl groups in influencing molecular reactivity (L. Rublova et al., 2017).

Mécanisme D'action

While the specific mechanism of action for “3-(Benzenesulfonyl)propylsulfonylbenzene” is not available, sulfonamides, a class of compounds related to benzenesulfonyl derivatives, are known to inhibit the enzyme involved in the production of dihydrofolic acid, blocking bacterial biosynthesis of folic acid and, subsequently, pyrimidines and purines required for nucleic acid synthesis .

Orientations Futures

Recent research has focused on the catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides, which are found in numerous biologically active compounds . The development of new catalytic systems for the efficient construction of benzosultam motifs has been a burgeoning area of research . Further studies are needed to explore the potential applications of “3-(Benzenesulfonyl)propylsulfonylbenzene” in various fields.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)propylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S2/c16-20(17,14-8-3-1-4-9-14)12-7-13-21(18,19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURGPHCWOBAAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687448.png)

![[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2687454.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2687458.png)

![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2687466.png)

![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)